molecular formula C11H16O B11940949 3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one

3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one

Cat. No.: B11940949
M. Wt: 164.24 g/mol
InChI Key: YPBUXMQTCOWCNV-UHFFFAOYSA-N
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Description

3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one is an organic compound with the molecular formula C11H16O It is a cyclopentenone derivative with a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and isobutene.

    Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the alkylation of cyclopentanone with isobutene, forming the desired product.

    Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl side chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dimethyl-3-butenyl)cyclopentanone: A similar compound with a cyclopentanone core instead of cyclopentenone.

    (1,1-Dimethyl-3-butenyl)benzene: A compound with a benzene ring instead of a cyclopentenone ring.

Uniqueness

3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one is unique due to its cyclopentenone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(2-methylpent-4-en-2-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-4-7-11(2,3)9-5-6-10(12)8-9/h4,8H,1,5-7H2,2-3H3

InChI Key

YPBUXMQTCOWCNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C1=CC(=O)CC1

Origin of Product

United States

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